

N-(3-Methylbutyl)acetamide CAS number 13434-12-3

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An In-depth Technical Guide to N-(3-Methylbutyl)acetamide (CAS: 13434-12-3)

This technical guide provides a comprehensive overview of **N-(3-Methylbutyl)acetamide**, also known as N-Isopentylacetamide[1], a secondary carboxylic acid amide.[2] The document is intended for researchers, scientists, and professionals in drug development, covering its chemical properties, synthesis, biological significance, and analytical data. This compound is a branched aliphatic amide with the molecular formula C₇H₁₅NO.[3][4]

Physicochemical and Structural Data

N-(3-Methylbutyl)acetamide is a colorless to pale yellow liquid at room temperature.[4] It belongs to the class of organic compounds known as acetamides, which feature the general formula RNHC(=O)CH₃.[5] Its structure consists of a 3-methylbutyl (isoamyl) group attached to the nitrogen atom of an acetamide moiety.[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of N-(3-Methylbutyl)acetamide



	Value	Source(s)
Identifiers		
CAS Number	13434-12-3	[1][6]
Molecular Formula	C7H15NO	[1][6]
Molecular Weight	129.20 g/mol	[1][6]
IUPAC Name	N-(3-methylbutyl)acetamide	[1]
Synonyms	N-Isopentylacetamide, N-Isoamylacetamide	[1][6][7]
InChlKey	XWDCLPNMPBQWCW- UHFFFAOYSA-N	[1][7]
Canonical SMILES	CC(C)CCNC(=O)C	[1]
Physical Properties		
Density	0.859 - 0.895 g/cm³	[6][8]
Boiling Point	217.1 °C at 760 mmHg; 232 °C; 96-98 °C at 1 mmHg	[6][8][9]
Flash Point	116.4 °C	[6]
Vapor Pressure	0.135 mmHg at 25°C	[6]
Water Solubility	8839 mg/L at 25 °C (estimated)	[2]
Refractive Index	1.42	[6]
Computational Properties		
XLogP3	1.2	[6]
Hydrogen Bond Donor Count	1	[6]
Hydrogen Bond Acceptor Count	1	[6]
Rotatable Bond Count	3	[6]



Property	Value	Source(s)
Exact Mass	129.115364102 Da	[6]

 $| pKa (Predicted) | 16.55 \pm 0.46 | [6] |$

Synthesis and Chemical Reactivity

The synthesis of **N-(3-Methylbutyl)acetamide** is most commonly achieved through standard amidation reactions.[3] The chemical reactivity is primarily governed by the amide functional group, which exhibits resonance delocalization, making it relatively stable compared to other carbonyl compounds.[3]

Recommended Synthetic Protocol

The most direct and high-yield synthesis involves the acetylation of 3-methyl-1-butylamine (also known as isoamylamine) with acetic anhydride.[3] The following is a representative experimental protocol adapted from a similar synthesis.[10]

Objective: To synthesize N-(3-Methylbutyl)acetamide via N-acetylation.

Materials:

- 3-methyl-1-butylamine (1.0 eq)
- Acetic anhydride (1.5 eq)
- Deionized water
- Ethyl acetate
- 5% aqueous sodium bicarbonate solution
- Anhydrous sodium sulfate

Procedure:



- To a mixture of 3-methyl-1-butylamine (1.0 eq) in water, add acetic anhydride (1.5 eq) dropwise while stirring.
- Stir the resulting clear reaction mixture at room temperature for 30-60 minutes. Monitor reaction completion using GC-MS or TLC.
- Once the reaction is complete, transfer the mixture to a separatory funnel and extract the product with ethyl acetate (e.g., 3 x 50 mL).
- Combine the organic layers and wash with a 5% aqueous sodium bicarbonate solution to neutralize any remaining acetic acid, followed by a wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Purify the crude product by vacuum distillation to afford N-(3-Methylbutyl)acetamide as a clear liquid.[10]

Caption: General workflow for the synthesis of **N-(3-Methylbutyl)acetamide**.

Chemical Reactivity

While stable, the amide group can undergo further transformations valuable in synthetic chemistry. For instance, amides can be reduced to their corresponding amines using potent reducing agents like lithium aluminum hydride (LiAlH₄).[3] This conversion is a fundamental functional group interconversion in organic synthesis.[3] Additionally, under specific conditions, N-alkyl amides can participate in intramolecular cyclization reactions to form various nitrogencontaining heterocycles, which are common scaffolds in medicinal chemistry.[3]

Biological Context and Applications

The primary documented biological role of **N-(3-Methylbutyl)acetamide** is in the field of chemical ecology, where it functions as a semiochemical (a chemical involved in communication).

Insect Pheromone



N-(3-Methylbutyl)acetamide is a principal volatile component found in the venom of numerous social wasps, including species of Vespula, Dolichovespula, and Polistes.[3][11][12] In this context, it can function as an alarm pheromone, eliciting recruitment and attack behavior in species like Vespula squamosa.[11]

Furthermore, field studies have demonstrated that **N-(3-Methylbutyl)acetamide** acts as an attractant for several species of Polistes paper wasps.[11][12] This attraction applies to both males and females of certain species, indicating a role in mating and aggregation behaviors. [11] This property makes it a valuable candidate for use as a lure in traps for monitoring and managing pest populations of these wasps.[11][12] It is also a known component in the rectal gland secretions of some fruit fly species, such as Bactocera kraussi.[13]

Caption: Logical pathway of N-(3-Methylbutyl)acetamide as an insect semiochemical.

Other Natural Occurrences

Beyond its role in insects, **N-(3-Methylbutyl)acetamide** has been identified in various natural sources. It is found in alcoholic beverages, including wines and sherry.[2][3] It has also been reported as a constituent of Nicotiana tabacum (tobacco).[1]

Analytical Data

The identification and quantification of **N-(3-Methylbutyl)acetamide** are typically performed using chromatographic and spectroscopic methods. Gas chromatography coupled with mass spectrometry (GC-MS) is the key analytical technique for its identification in volatile samples.[3]

Table 2: Summary of Spectroscopic and Chromatographic Data



Data Type	Key Information	Source(s)
Mass Spectrometry (EI)	The NIST database provides the mass spectrum for this compound.	[7]
Infrared (IR) Spectroscopy	A gas-phase IR spectrum is available from the NIST/EPA database.	[14]
Nuclear Magnetic Resonance (NMR)	Predicted ¹ H NMR spectra are available in public databases. Experimental data for the closely related N-(2-methylbutyl)acetamide shows characteristic shifts: δ ~1.93 (s, 3H, CH ₃ CO) and δ ~6.3 (bs, 1H, NH).	[10][15]

| Gas Chromatography | Kovats Retention Index (Semi-standard non-polar): 1114, 1150. Kovats Retention Index (Standard polar): 1816 - 1896. |[1][16] |

Conclusion

N-(3-Methylbutyl)acetamide (CAS: 13434-12-3) is a well-characterized secondary amide with established synthetic routes and a significant, documented role in chemical ecology as an insect pheromone. Its function as an attractant for several wasp species provides a direct application in pest management. While the broader biological activities often associated with the acetamide scaffold have not been specifically reported for this molecule, its simple structure and known reactivity present opportunities for its use as a building block in synthetic and medicinal chemistry. The available physicochemical and analytical data provide a solid foundation for its use in research and development.

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